1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under various conditions and its ease of removal, making it a popular choice in synthetic chemistry .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, leading to the formation of the free amine
Common reagents used in these reactions include TFA, HCl, and DMAP. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection of amine groups.
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, typically through acid-catalyzed hydrolysis, resulting in the formation of the free amine .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other Boc-protected compounds, such as:
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a tetrahydroquinoline ring.
1-(Boc-amino)cyclopropanecarboxylic acid: Features a cyclopropane ring, offering different steric and electronic properties.
(1-BOC-Piperidin-4-yl)acetic acid: Contains a piperidine ring, used in different synthetic applications.
These compounds share the common feature of having a Boc-protected amine group, but their unique ring structures and functional groups provide distinct reactivity and applications.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-6-4-8-11(12(10)16)13(17)18/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) |
InChI Key |
QGOBCPKKKVEDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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